3-CHLORO-4-HYDROXYCINNAMIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-4-HYDROXYCINNAMIC ACID is an organic compound with the molecular formula C9H7ClO3 It is a derivative of cinnamic acid, characterized by the presence of a chloro and hydroxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-4-HYDROXYCINNAMIC ACID typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-4-HYDROXYCINNAMIC ACID can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 3-(3-Chloro-4-oxophenyl)prop-2-enoic acid.
Reduction: 3-(3-Chloro-4-hydroxyphenyl)propanoic acid.
Substitution: 3-(3-Amino-4-hydroxyphenyl)prop-2-enoic acid or 3-(3-Mercapto-4-hydroxyphenyl)prop-2-enoic acid.
Scientific Research Applications
3-CHLORO-4-HYDROXYCINNAMIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of certain polymers and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-CHLORO-4-HYDROXYCINNAMIC ACID is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The hydroxy and chloro groups on the phenyl ring may play a role in these interactions, potentially affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
p-Coumaric acid: Similar structure but lacks the chloro group.
Ferulic acid: Contains a methoxy group instead of a chloro group.
Cinnamic acid: The parent compound without any substituents on the phenyl ring.
Uniqueness
3-CHLORO-4-HYDROXYCINNAMIC ACID is unique due to the presence of both chloro and hydroxy groups on the phenyl ring. This combination of functional groups can influence the compound’s reactivity and biological activity, making it distinct from its analogs .
Properties
CAS No. |
52507-43-4 |
---|---|
Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7ClO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13) |
InChI Key |
VOTXWNQLOVWHNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.